2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid

PPARγ agonist Type 2 diabetes Medicinal chemistry

Procure 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid (CAS 107367-98-6) as a high-purity reference standard to identify and quantify the M2 metabolite in pharmacokinetic studies of peliglitazar and muraglitazar. This specific oxazole-4-acetic acid scaffold is essential for generating active dual PPARα/γ agonist metabolites; generic analogs yield failed reactions and irreproducible results. Use as a core building block for focused SAR libraries of non-thiazolidinedione antidiabetic agents, or as a negative control to differentiate scaffold-specific activity.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
CAS No. 107367-98-6
Cat. No. B020803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid
CAS107367-98-6
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCC1=C(N=C(O1)C2=CC=CC=C2)CC(=O)O
InChIInChI=1S/C12H11NO3/c1-8-10(7-11(14)15)13-12(16-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15)
InChIKeyXEWJNPORMBGGKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid (CAS 107367-98-6): Supplier Comparison & Procurement Guide


2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid (CAS 107367-98-6) is an oxazole-substituted acetic acid derivative with a molecular formula of C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol . It serves as a key intermediate in the synthesis of dual PPARα/γ agonists, notably peliglitazar and muraglitazar, and has been identified as a major circulating metabolite (M2) of peliglitazar in humans [1]. The compound is supplied by multiple vendors at varying purities, typically 95% or 97%, with different handling and storage specifications that can impact research reproducibility .

Why 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid Procurement Should Not Rely on Generic Substitution


The oxazole-4-acetic acid scaffold is a privileged structure in medicinal chemistry, but subtle modifications dramatically alter biological activity and synthetic utility. Direct comparator studies demonstrate that structurally similar oxazole acetic acid derivatives exhibit vastly different PPARγ agonistic potencies, with EC50 values spanning several orders of magnitude [1]. Furthermore, the specific 5-methyl-2-phenyl substitution pattern is essential for the compound's role as a metabolic intermediate in dual PPARα/γ agonists; simple oxazole-4-acetic acid analogs lacking this pattern fail to generate the desired active metabolites [2]. Substituting a generic oxazole acetic acid for this specific derivative will likely lead to failed reactions, inactive products, and irreproducible biological results. The following quantitative evidence substantiates this differentiation.

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid: Quantified Differentiation vs. Analogs & Alternatives


PPARγ Agonist Potency: 3-4 Log-Fold Variation Among Oxazole Acetic Acid Derivatives

Oxazole-containing acetic acid derivatives show a wide range of PPARγ agonistic activity. A derivative closely related to the target compound, 2-({4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}methyl)-3-(propoxyimino)butanoic acid, exhibits an EC50 of 0.55 nM [1]. In contrast, other oxazole acetic acid derivatives, such as 2-methyl-5-[[4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]phenyl]methyl]-1,3-dioxane-2-carboxylic acid, show an EC50 of 3000 nM [2]. This represents a >5,000-fold difference in potency.

PPARγ agonist Type 2 diabetes Medicinal chemistry

Specificity as a Metabolic Intermediate: Exclusive Formation in Peliglitazar Metabolism

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid is the specific O-dealkylated metabolite (M2) of peliglitazar, accounting for 18.5% of the total drug-related material in human plasma [1]. Structurally similar but distinct metabolites, such as M1 (O-demethyl peliglitazar) and M3 (another O-dealkylated species), have different abundances (48.4% and 21%, respectively) and distinct retention times [1]. This specific metabolite profile is not replicated by generic oxazole acetic acids.

Drug metabolism Pharmacokinetics Metabolite identification

Synthetic Accessibility: Reported One-Step Quantitative Yield Synthesis

A protocol for the one-step synthesis of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid in quantitative yield has been reported using adapted Vilsmeier conditions [1]. This contrasts with the multi-step synthesis of related oxazole acetic acid derivatives, such as those described in early antidiabetic agent research, which often required multiple steps and lower overall yields [2].

Chemical synthesis Process chemistry Yield optimization

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid: Prioritized Application Scenarios for Scientific and Industrial Users


Reference Standard for Peliglitazar and Dual PPAR Agonist Metabolism Studies

Procure 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid as a high-purity analytical reference standard to accurately identify and quantify the M2 metabolite in biological samples from pharmacokinetic and drug metabolism studies of peliglitazar and related dual PPARα/γ agonists. The compound's specific retention time and mass spectral signature are essential for method validation and reliable quantification, as shown in human plasma metabolite profiling [1]. Use of generic or incorrectly substituted oxazole acetic acids will result in misidentification and inaccurate pharmacokinetic parameters.

Key Intermediate in the Synthesis of PPAR Agonist Libraries

Utilize 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid as a core building block for synthesizing focused libraries of oxazole-containing PPARγ agonists. The data demonstrate that subtle structural modifications around this scaffold yield compounds with EC50 values ranging from sub-nanomolar to micromolar potency [1]. The reported quantitative one-step synthesis [2] makes this compound a highly attractive starting material for parallel synthesis and structure-activity relationship (SAR) studies, enabling efficient exploration of chemical space around the 5-methyl-2-phenyloxazole pharmacophore.

Negative Control or Scaffold for Non-Thiazolidinedione Antidiabetic Research

Employ 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid as a core scaffold or a negative control in research aimed at developing novel non-thiazolidinedione antidiabetic agents. The compound is a known inactive metabolite in terms of PPAR agonism [1], making it a useful control for differentiating scaffold-specific activity from true target engagement. Furthermore, its efficient synthesis [2] allows for rapid analog generation, facilitating the discovery of new chemical entities with improved safety and efficacy profiles compared to discontinued dual agonists like muraglitazar.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.